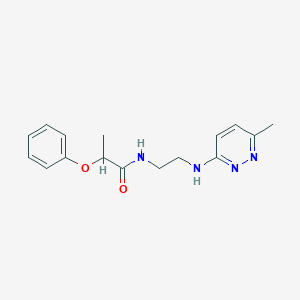

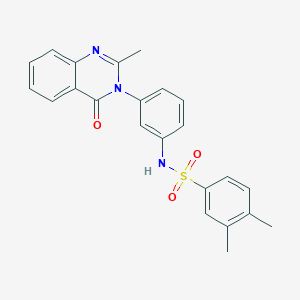

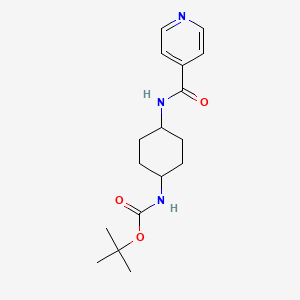

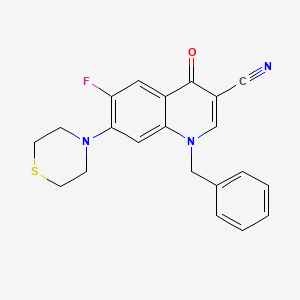

![molecular formula C18H16N6O B2616077 5-methyl-7-phenyl-N-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2616077.png)

5-methyl-7-phenyl-N-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

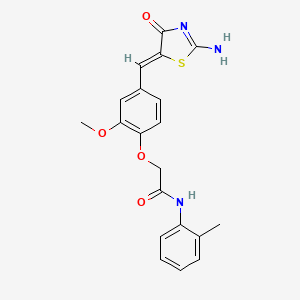

Description

The compound “5-methyl-7-phenyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as atoms of ring members . In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Scientific Research Applications

Synthesis and Chemical Properties

The compound , due to its complex chemical structure, is involved in various synthesis processes of heterocyclic compounds. For instance, Haiza et al. (2000) described the alkylation process of similar pyrimidine derivatives, which can be used to synthesize various compounds like thiazolo and triazolo pyrimidines (Haiza et al., 2000). Similarly, Zheng et al. (2014) discussed the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines using related compounds, emphasizing the method's efficiency and high yields (Zheng et al., 2014).

Potential Biological and Pharmacological Applications

Several studies have explored the potential biological and pharmacological applications of compounds with similar structures. For instance, Titova et al. (2019) investigated the tuberculostatic activity of structural analogs, highlighting their potential as antituberculous agents (Titova et al., 2019). Rahmouni et al. (2016) synthesized novel pyrazolopyrimidine derivatives for evaluation as anticancer and anti-5-lipoxygenase agents, demonstrating the versatility of such compounds in medical research (Rahmouni et al., 2016).

Supramolecular Chemistry

Fonari et al. (2004) described the use of pyrimidine derivatives in supramolecular chemistry, specifically in the formation of hydrogen-bonded supramolecular assemblies. This highlights the compound's relevance in advanced chemical engineering and materials science (Fonari et al., 2004).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

Similar compounds, such as 1,2,4-triazolo derivatives, are known to interact with their targets through specific interactions with different target receptors . This interaction can lead to changes in the function of the target, which can result in the observed pharmacological effects.

Biochemical Pathways

Similar compounds, such as 1,2,4-triazolo derivatives, have been reported to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways could contribute to the compound’s overall pharmacological profile.

Pharmacokinetics

Similar compounds, such as 1,2,4-triazolo derivatives, have been synthesized and their pharmacokinetic properties have been studied . These studies could provide insights into the potential ADME properties of the compound.

Result of Action

Similar compounds, such as 1,2,4-triazolo derivatives, have been reported to exhibit diverse pharmacological activities, suggesting that they may have multiple molecular and cellular effects .

Action Environment

The synthesis of similar compounds, such as 1,2,4-triazolo derivatives, has been performed under various conditions, suggesting that environmental factors could potentially influence the compound’s action .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-methyl-7-phenyl-N-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide are largely derived from its interactions with various biomolecules. As a pyrazolo[1,5-a]pyrimidine derivative, it is known to have beneficial properties as antimetabolites in purine biochemical reactions . This class of compounds has been shown to interact with a variety of enzymes and proteins, potentially influencing their function .

Cellular Effects

Similar compounds have shown cytotoxic activities against certain cell lines, suggesting that this compound may also influence cell function . It could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

5-methyl-7-phenyl-N-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O/c1-12-15(17(25)23-14-9-5-6-10-19-14)16(13-7-3-2-4-8-13)24-18(22-12)20-11-21-24/h2-11,16H,1H3,(H,19,23,25)(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSVTXOHOZNSFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3)C(=O)NC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Ethoxyphenyl)ethyl]methylamine hydrochloride](/img/structure/B2615995.png)

![N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2615996.png)

![4-[(4,6-difluoro-1,3-benzothiazol-2-yl)oxy]-N-phenylpiperidine-1-carboxamide](/img/structure/B2615998.png)

![3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2616004.png)

![3-((naphthalen-1-ylmethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2616006.png)

![2-chloro-N-[4-methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-yl]acetamide](/img/structure/B2616008.png)

![8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2616009.png)